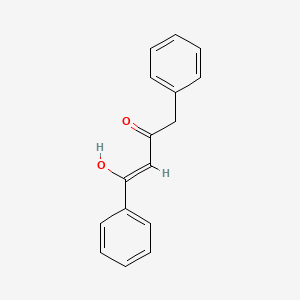
3-Butene-2-one-4-ol, 1,4-diphenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Butene-2-one-4-ol, 1,4-diphenyl- typically involves a multi-step process. One common method is the Grignard reaction, which is a classic technique for forming carbon-carbon bonds. The process begins with ethyl acetoacetate, which undergoes protection of the ketone carbonyl group using ethylene glycol to form a cyclic ketal . This step involves azeotropic removal of water using a Dean-Stark trap. The protected compound then reacts with phenylmagnesium bromide, a Grignard reagent, to form a tertiary alcohol. Finally, the protecting group is removed under acidic conditions to yield 4,4-diphenyl-3-buten-2-one .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems ensures consistent quality and yield. The key steps involve the protection of functional groups, Grignard reaction, and deprotection, all optimized for industrial efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
3-Butene-2-one-4-ol, 1,4-diphenyl- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) and nitric acid (HNO3).
Major Products Formed
Oxidation: Formation of 4,4-diphenyl-3-buten-2-one.
Reduction: Formation of 4,4-diphenyl-3-butan-2-ol.
Substitution: Formation of various substituted phenyl derivatives.
Applications De Recherche Scientifique
3-Butene-2-one-4-ol, 1,4-diphenyl- has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fine chemicals and as a building block for more complex molecules.
Mécanisme D'action
The mechanism of action of 3-Butene-2-one-4-ol, 1,4-diphenyl- involves its interaction with various molecular targets and pathways. The hydroxyl and carbonyl groups play a crucial role in its reactivity, allowing it to form hydrogen bonds and participate in nucleophilic and electrophilic reactions. These interactions can modulate biological pathways and influence the compound’s effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Phenyl-3-buten-2-one:
2-Butene-1,4-dione, 1,4-diphenyl-:
Uniqueness
3-Butene-2-one-4-ol, 1,4-diphenyl- is unique due to the presence of both hydroxyl and phenyl groups, which enhance its reactivity and versatility in various chemical reactions. This combination of functional groups allows it to participate in a wide range of synthetic and biological processes, making it a valuable compound in research and industry .
Propriétés
Numéro CAS |
3442-15-7 |
|---|---|
Formule moléculaire |
C16H14O2 |
Poids moléculaire |
238.28 g/mol |
Nom IUPAC |
(Z)-4-hydroxy-1,4-diphenylbut-3-en-2-one |
InChI |
InChI=1S/C16H14O2/c17-15(11-13-7-3-1-4-8-13)12-16(18)14-9-5-2-6-10-14/h1-10,12,18H,11H2/b16-12- |
Clé InChI |
GUHCMRKVXZWKCO-VBKFSLOCSA-N |
SMILES isomérique |
C1=CC=C(C=C1)CC(=O)/C=C(/C2=CC=CC=C2)\O |
SMILES canonique |
C1=CC=C(C=C1)CC(=O)C=C(C2=CC=CC=C2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Bicyclo[2.2.1]hept-5-ene-2,3-dicarbonitrile](/img/structure/B14153819.png)
![2-[1-(4-amino-1,2,5-oxadiazol-3-yl)-1H-1,2,3-triazol-5-yl]propan-2-ol](/img/structure/B14153823.png)
![2-Bromo-N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B14153831.png)
![3-(3-hydroxypropyl)-4-imino-5-phenyl-5H-chromeno[2,3-d]pyrimidin-8-ol](/img/structure/B14153838.png)



![(5Z)-1-(3-chlorophenyl)-5-[(1-methyl-1H-pyrrol-2-yl)methylidene]-2-sulfanylpyrimidine-4,6(1H,5H)-dione](/img/structure/B14153868.png)
![7,8-dimethoxy-N-[(4-methoxyphenyl)methyl]-5H-pyrimido[5,4-b]indol-4-amine](/img/structure/B14153871.png)
![N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methyl-2-(naphthalen-2-yloxy)acetamide](/img/structure/B14153874.png)


